

Application Notes: Immunohistochemical Staining of SIRT3 in Tissues Treated with ADTL-SA1215

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Compound of Interest

Compound Name: ADTL-SA1215

Cat. No.: B10831382

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Introduction

Sirtuin 3 (SIRT3), a primary mitochondrial deacetylase, plays a critical and complex role in cancer biology.[1][2][3] Its function is context-dependent, acting as both a tumor suppressor and an oncogene in different cancer types.[4][5] As a tumor suppressor, SIRT3 helps to maintain mitochondrial homeostasis, reduce reactive oxygen species (ROS), and inhibit the Warburg effect.[3][6][7] Conversely, in some cancers, SIRT3 can promote cell survival and proliferation.[1][3] Given its pivotal role, SIRT3 is a compelling target for therapeutic intervention.

ADTL-SA1215 is a first-in-class, specific small-molecule activator of SIRT3.[8] It has been shown to modulate autophagy in triple-negative breast cancer.[8] Understanding the in-situ effects of **ADTL-SA1215** on SIRT3 expression and localization within the tumor microenvironment is crucial for elucidating its mechanism of action and evaluating its therapeutic efficacy. Immunohistochemistry (IHC) is an invaluable technique for this purpose, allowing for the visualization of protein expression within the morphological context of the tissue.

These application notes provide a detailed protocol for the immunohistochemical staining of SIRT3 in formalin-fixed, paraffin-embedded (FFPE) tissues that have been treated with **ADTL-SA1215**.

Data Presentation

The following table represents hypothetical data demonstrating the effect of **ADTL-SA1215** on SIRT3 expression in a xenograft model of triple-negative breast cancer. The staining intensity is scored on a scale of 0 to 3 (0 = no staining, 1 = weak, 2 = moderate, 3 = strong), and the percentage of positive cells is recorded. An H-score is calculated by multiplying the staining intensity by the percentage of positive cells.

Treatment Group	N	Average Staining Intensity	Average % of Positive Cells	Average H-Score
Vehicle Control	5	1.2	35%	42
ADTL-SA1215 (10 mg/kg)	5	2.5	70%	175
ADTL-SA1215 (25 mg/kg)	5	2.8	85%	238

Experimental Protocols

Protocol: Immunohistochemical Staining of SIRT3 in FFPE Tissues

This protocol is optimized for the detection of SIRT3 in formalin-fixed, paraffin-embedded tissues treated with **ADTL-SA1215**.

Materials:

- FFPE tissue sections (5 µm) on charged slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 80%, 70%)
- Deionized water (dH₂O)
- Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0)

- 3% Hydrogen Peroxide
- Blocking Buffer (e.g., 5% normal goat serum in PBS-T)
- Primary Antibody: Rabbit anti-SIRT3 polyclonal antibody
- Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium
- Coplin jars
- Humidified chamber
- Microscope

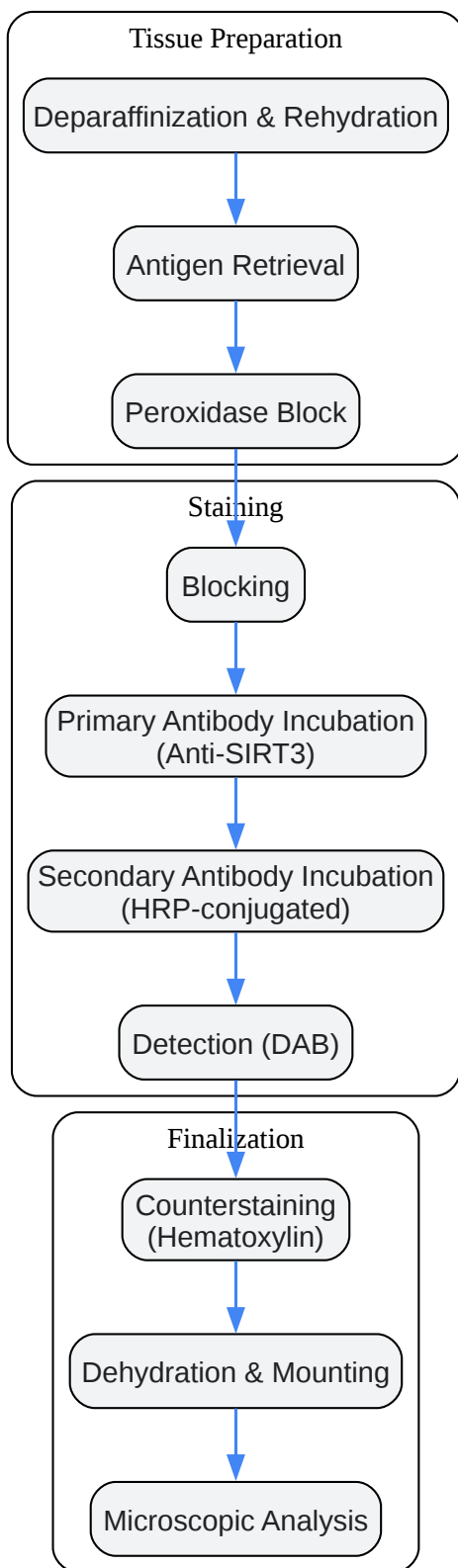
Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene for 5 minutes (repeat 3 times).[\[9\]](#)
 - Immerse slides in 100% ethanol for 3 minutes (repeat 2 times).[\[10\]](#)
 - Immerse slides in 95% ethanol for 3 minutes.[\[10\]](#)
 - Immerse slides in 80% ethanol for 3 minutes.
 - Immerse slides in 70% ethanol for 3 minutes.[\[10\]](#)
 - Rinse slides in dH₂O for 5 minutes.
- Antigen Retrieval:
 - Preheat Antigen Retrieval Buffer to 95-100°C.

- Immerse slides in the preheated buffer and incubate for 20-30 minutes.
- Allow slides to cool in the buffer for 20 minutes at room temperature.
- Rinse slides in dH₂O.
- Peroxidase Block:
 - Immerse slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[\[9\]](#)[\[11\]](#)
 - Rinse slides with PBS-T (PBS with 0.05% Tween-20) for 5 minutes (repeat 2 times).
- Blocking:
 - Incubate slides with Blocking Buffer for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.[\[12\]](#)
- Primary Antibody Incubation:
 - Dilute the primary anti-SIRT3 antibody to its optimal concentration in the blocking buffer.
 - Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.[\[11\]](#)
- Secondary Antibody Incubation:
 - Rinse slides with PBS-T for 5 minutes (repeat 3 times).
 - Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
- Detection:
 - Rinse slides with PBS-T for 5 minutes (repeat 3 times).
 - Prepare the DAB substrate solution according to the manufacturer's instructions.

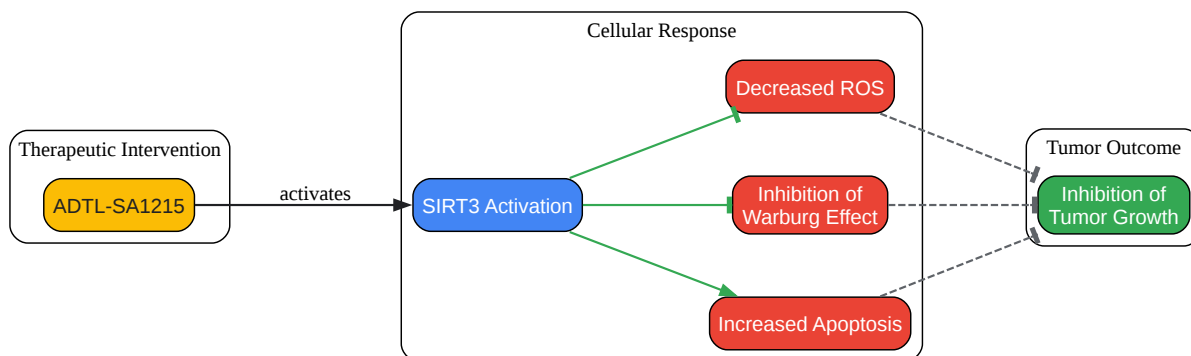
- Incubate slides with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
- Rinse slides with dH₂O to stop the reaction.
- Counterstaining:
 - Immerse slides in hematoxylin for 1-2 minutes.
 - Rinse slides with dH₂O.
 - "Blue" the slides in running tap water or a bluing reagent.
- Dehydration and Mounting:
 - Dehydrate the slides through a graded series of ethanol (70%, 80%, 95%, 100%).
 - Immerse slides in xylene.
 - Apply a coverslip using a permanent mounting medium.
- Analysis:
 - Examine the slides under a light microscope. SIRT3 is primarily localized in the cytoplasm.
 - [\[13\]](#)[\[14\]](#) Evaluate the staining intensity and the percentage of positive cells.

Visualizations



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Immunohistochemistry Staining Workflow for SIRT3.



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Hypothetical Signaling Pathway of **ADTL-SA1215** and SIRT3.

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